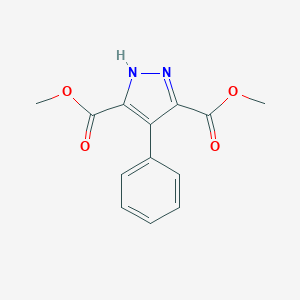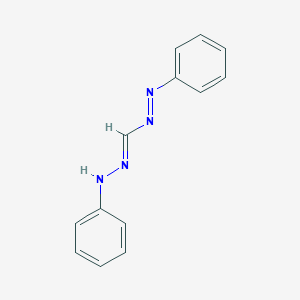
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid, also known as TPN-1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves its binding to specific receptors or ion channels, which leads to the inhibition of their activity. In the case of the dopamine D1 receptor, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid acts as a competitive antagonist, blocking the binding of dopamine and preventing its signaling pathway from being activated. Similarly, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid inhibits the activity of potassium channels by binding to a specific site on the channel protein and preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid are complex and depend on the specific target molecule that it interacts with. In general, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been found to modulate the activity of various signaling pathways in the brain and other tissues. This molecule has been shown to affect neurotransmitter release, neuronal excitability, and synaptic plasticity, among other processes.
实验室实验的优点和局限性
One of the main advantages of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is its potency and selectivity for specific target molecules. This makes it a valuable tool for studying the function of these molecules in vitro and in vivo. However, the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in lab experiments is not without limitations. For example, the synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is a complex and time-consuming process, which can limit its availability and increase its cost. Additionally, the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in animal studies requires careful consideration of its potential effects on behavior and physiology.
未来方向
There are many potential future directions for research involving 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid. One area of interest is the development of new compounds that are structurally similar to 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid but have different binding properties. This could lead to the discovery of new targets for drug development and provide insights into the structure-function relationships of GPCRs and ion channels. Another area of interest is the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in combination with other compounds to achieve synergistic effects on signaling pathways. This could lead to the development of new therapeutic strategies for treating a variety of neurological and psychiatric disorders.
合成方法
The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves several steps, starting with the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 3-methyl-5-oxopentanoic acid. This intermediate product is then treated with trifluoroacetic anhydride to yield the final compound. The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学研究应用
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This molecule has been found to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and reward-related behaviors. 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has also been shown to inhibit the activity of certain potassium channels, which play a critical role in the regulation of neuronal excitability.
属性
产品名称 |
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
3-methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C16H21NO3/c1-11(10-16(19)20)9-15(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
MBBRZRFSDHUEFJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
规范 SMILES |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)




![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)
